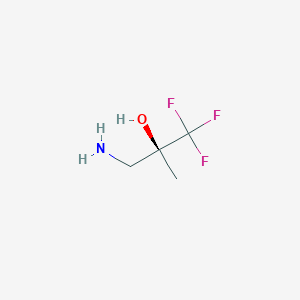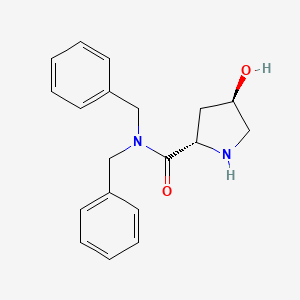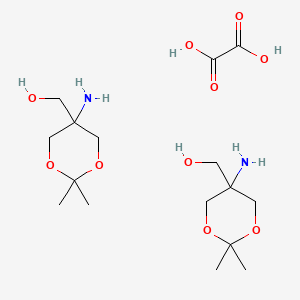
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropropanal with ammonia under controlled conditions to yield the desired product . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and distillation to obtain the compound in its pure form .
化学反应分析
Types of Reactions
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
Major products formed from these reactions include trifluoromethylated amines, alcohols, and other fluorinated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
科学研究应用
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes . The amino group can participate in nucleophilic attacks, while the hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in different reactions .
相似化合物的比较
Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: Similar in structure but lacks the methyl group.
1,1,1-Trifluoro-2-propanol: Contains a hydroxyl group but no amino group.
1,1,1-Trifluoro-2-methyl-2-propanol: Similar but with different functional groups
Uniqueness
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol is unique due to the combination of its amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and specialty chemicals .
属性
分子式 |
C4H8F3NO |
|---|---|
分子量 |
143.11 g/mol |
IUPAC 名称 |
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H8F3NO/c1-3(9,2-8)4(5,6)7/h9H,2,8H2,1H3/t3-/m0/s1 |
InChI 键 |
TYJCFMFELXBCOZ-VKHMYHEASA-N |
手性 SMILES |
C[C@](CN)(C(F)(F)F)O |
规范 SMILES |
CC(CN)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate](/img/structure/B1507125.png)
![2-[Ethyl[3-[[4-[[1-[2-[(3-fluorophenyl)amino]-2-oxoethyl]-1H-pyrazol-4-yl]amino]quinazolin-7-yl]oxy]propyl]amino]ethyl dihydrogen phosphate](/img/structure/B1507127.png)
![{5-Fluoro-2-methyl-1-[(thiophen-3-yl)methylidene]-1H-inden-3-yl}acetic acid](/img/structure/B1507128.png)









![3H-1,2,3-Triazolo[4,5-c]pyridine, 3-(2-phenylethyl)-](/img/structure/B1507148.png)
![pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene](/img/structure/B1507149.png)
